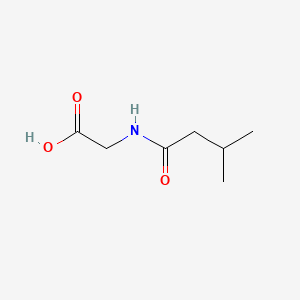

N-Isovaleroylglycine

Overview

Description

N-Isovaleroylglycine is an N-acylglycine where the acyl group is specified as isovaleryl . It is a compound found in the urine of patients with isovaleric acidemia, a disorder created by defective leucine metabolism due to a deficiency in the isovaleryl coenzyme A dehydrogenase . It has been used as a diagnostic tool in the diagnosis of various acidemias and mitochondrial fatty acid β-oxidation defects .

Molecular Structure Analysis

The molecular formula of N-Isovaleroylglycine is C7H13NO3 . Its molecular weight is 159.18 g/mol . The IUPAC name is 2-(3-methylbutanoylamino)acetic acid . The InChI is 1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) .Physical And Chemical Properties Analysis

N-Isovaleroylglycine is a solid substance . Its molecular weight is 159.18 g/mol . The IUPAC name is 2-(3-methylbutanoylamino)acetic acid . The InChI is 1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) .Scientific Research Applications

Biochemistry Research

N-Isovaleroylglycine is a metabolite in the catabolism of the amino acid leucine . It plays a significant role in protein structure and function studies, as well as in understanding the biochemical pathways involved in human metabolism. Its presence is crucial in the investigation of inborn errors of metabolism, such as isovaleric acidemia, where it serves as a diagnostic biomarker .

Medical Research

In medical research, N-Isovaleroylglycine is used to study metabolic disorders. It’s particularly important in the diagnosis of isovaleric acidemia, an autosomal recessive disorder caused by a deficiency in isovaleryl coenzyme A dehydrogenase . Research involving this compound helps in understanding the metabolic pathways affected by genetic mutations.

Pharmaceuticals

N-Isovaleroylglycine has implications in pharmaceutical research, where it’s studied for its role as a human urinary metabolite. It’s involved in glycine N-acyltransferase activity, which is significant in the conjugation and detoxification processes within the human body .

Industrial Applications

N-Isovaleroylglycine finds use in industrial applications where biochemical compounds are required. It can be used in the synthesis of more complex molecules or as a standard in chemical assays to ensure the quality and consistency of industrial processes .

Mechanism of Action

Target of Action

N-Isovaleroylglycine is an acyl glycine, a class of compounds that are minor metabolites of fatty acids . The primary target of N-Isovaleroylglycine is the enzyme glycine N-acyltransferase . This enzyme catalyzes the chemical reaction that produces N-acylglycines, including N-Isovaleroylglycine .

Mode of Action

The mode of action of N-Isovaleroylglycine involves its interaction with glycine N-acyltransferase. The enzyme catalyzes the reaction of acyl-CoA and glycine to produce CoA and N-acylglycine . In this process, N-Isovaleroylglycine is produced as a byproduct of the catabolism of the amino acid leucine .

Biochemical Pathways

N-Isovaleroylglycine is involved in the metabolic pathway of leucine, an essential amino acid . It is a byproduct of leucine catabolism, which is part of the larger metabolic pathway of fatty acid oxidation .

Result of Action

The production of N-Isovaleroylglycine as a byproduct of leucine catabolism is a normal metabolic process . The excretion of certain acyl glycines, including n-isovaleroylglycine, is increased in several inborn errors of metabolism . In certain cases, the measurement of these metabolites in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .

Safety and Hazards

N-Isovaleroylglycine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

Future Directions

properties

IUPAC Name |

2-(3-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338092 | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

16284-60-9 | |

| Record name | Isovalerylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovaleroylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16284-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOVALEROYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87 - 90 °C | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the significance of altered N-Isovaleroylglycine levels in urine?

A1: N-Isovaleroylglycine is a metabolite linked to leucine metabolism. Studies using metabolomics have identified changes in its urinary concentration in the context of different physiological states:

- Hyperglycemia: Research has demonstrated a significant increase in urinary N-Isovaleroylglycine levels in individuals with type 2 diabetes following experimentally induced hyperglycemia []. This suggests a potential connection between glucose metabolism, leucine catabolism, and the development of diabetic complications.

- Bacterial Infection: In a mouse model, N-Isovaleroylglycine was found to decrease significantly in urine 24 hours after infection with Staphylococcus aureus []. This highlights the metabolic disturbance caused by infection and suggests a potential role for N-Isovaleroylglycine as a biomarker for monitoring infection progression or treatment response.

Q2: Can we use N-Isovaleroylglycine as a diagnostic marker?

A2: While promising, more research is needed before using N-Isovaleroylglycine as a standalone diagnostic marker. The studies cited provide early evidence of its altered levels in specific conditions:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)